Acetic acid, cyanodiazo-, ethyl ester
Overview
Description
Acetic acid, cyanodiazo-, ethyl ester is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.1121 g/mol It is known for its unique structure, which includes both cyano and diazo functional groups
Preparation Methods
The synthesis of acetic acid, cyanodiazo-, ethyl ester can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with diazomethane under controlled conditions . This reaction typically requires a solvent such as ether and is carried out at low temperatures to ensure the stability of the diazo group.
Industrial production methods for this compound are less common, but they generally involve similar synthetic routes with an emphasis on safety and scalability. The use of automated systems and controlled environments is crucial to handle the reactive intermediates and ensure consistent product quality.
Chemical Reactions Analysis
Acetic acid, cyanodiazo-, ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Acetic acid, cyanodiazo-, ethyl ester has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules in various assays.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, with studies focusing on its ability to form bioactive compounds.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action for acetic acid, cyanodiazo-, ethyl ester involves its reactive functional groups. The diazo group can act as a source of nitrogen, participating in cycloaddition reactions to form nitrogen-containing heterocycles. The cyano group, on the other hand, can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
These reactions often involve molecular targets such as nucleophiles and electrophiles, with pathways that include the formation of intermediates like carbenes or nitriles .
Comparison with Similar Compounds
Similar compounds to acetic acid, cyanodiazo-, ethyl ester include other cyano and diazo derivatives, such as:
Ethyl cyanoacetate: Lacks the diazo group but shares the cyano functionality.
Diazoacetic acid: Contains a diazo group but lacks the ester functionality.
Cyanoacetic acid: Similar in structure but without the ester group.
What sets this compound apart is the combination of both cyano and diazo groups, which provides unique reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-diazoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-10-5(9)4(3-6)8-7/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBOKDQFUVPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40798055 | |
Record name | 2-Cyano-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40798055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65950-84-7 | |
Record name | 2-Cyano-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40798055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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